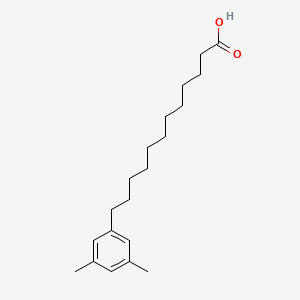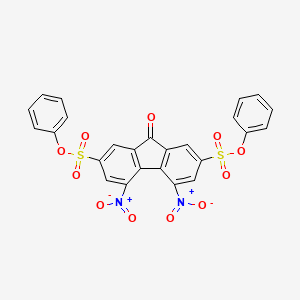![molecular formula C28H21BrN2O2 B11703228 4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a biphenyl group, a bromine atom, and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, including the formation of the biphenyl group, the introduction of the bromine atom, and the construction of the benzodiazepine core. Common synthetic routes include:
Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of the Bromine Atom: Bromination reactions are typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to a calming effect, making it potentially useful in the treatment of anxiety and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: A class of compounds known for their sedative and anxiolytic effects, including diazepam and lorazepam.
Uniqueness
4-{[1,1’-BIPHENYL]-4-CARBONYL}-7-BROMO-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to its combination of a biphenyl group, a bromine atom, and a benzodiazepine core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds in the same class .
Properties
Molecular Formula |
C28H21BrN2O2 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
7-bromo-5-phenyl-4-(4-phenylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C28H21BrN2O2/c29-23-15-16-25-24(17-23)27(21-9-5-2-6-10-21)31(18-26(32)30-25)28(33)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17,27H,18H2,(H,30,32) |
InChI Key |
WSAGRCOUHQLBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)

![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)

![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11703186.png)
![4-{[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11703190.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)

![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
